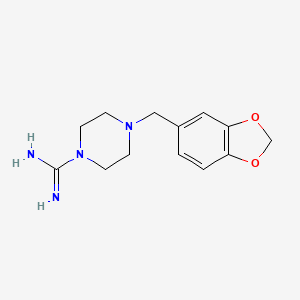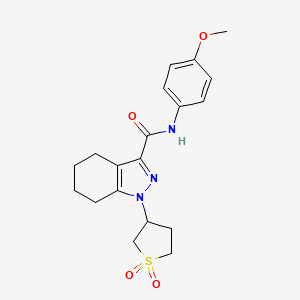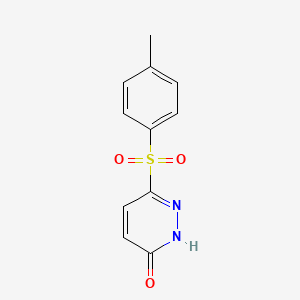carboxamide](/img/structure/B12217140.png)
N-[4-(tert-butyl)phenyl](4-phenylpiperazinyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-(tert-butyl)phenylcarboxamide: is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a piperazine ring through a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-4-(tert-butyl)phenylcarboxamide typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This step involves the reaction of tert-butylbenzene with a suitable reagent to introduce a functional group that can further react with piperazine.
Coupling with piperazine: The intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Formation of the carboxamide linkage:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the phenyl ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Pharmacology: The compound is studied for its potential therapeutic effects, including its interaction with various biological targets.
Biochemical Assays: It can be used in assays to study enzyme activity and protein interactions.
Medicine:
Drug Development: The compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism of action of N-4-(tert-butyl)phenylcarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-(tert-butylamino)phenyl) acetamide
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- 4-aminomethyl-N-Boc-aniline
Comparison:
- Structural Differences: While these compounds share the tert-butyl and phenyl groups, they differ in the nature of the functional groups attached to the piperazine ring.
- Unique Features: N-4-(tert-butyl)phenylcarboxamide is unique due to its specific carboxamide linkage, which imparts distinct chemical and biological properties.
- Applications: The unique structure of N-4-(tert-butyl)phenylcarboxamide makes it suitable for specific applications in drug development and material science, where other similar compounds may not be as effective.
This detailed article provides a comprehensive overview of N-4-(tert-butyl)phenylcarboxamide, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H27N3O |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-21(2,3)17-9-11-18(12-10-17)22-20(25)24-15-13-23(14-16-24)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3,(H,22,25) |
InChI Key |
CTGXMHICWPNUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B12217057.png)
![4-[(4-Butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B12217064.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol](/img/structure/B12217072.png)

![3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one](/img/structure/B12217084.png)
![7-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12217089.png)
![1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12217096.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B12217098.png)

![1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12217105.png)

![3,4-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B12217121.png)
![(7Z)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12217130.png)

